molecular formula C17H14ClNO6 B460842 Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 825602-70-8

Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460842
CAS No.: 825602-70-8
M. Wt: 363.7g/mol
InChI Key: WHYIAIPWMMACBH-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS: 825602-70-8) is a pyrano[3,2-b]pyran derivative characterized by:

  • Molecular formula: C₁₇H₁₄ClNO₆
  • Molar mass: 363.75 g/mol
  • Key functional groups: 2-chlorophenyl, hydroxymethyl, methyl ester, and an 8-oxo-4,8-dihydropyrano core . Predicted properties include a boiling point of 622.5±55.0°C and a pKa of 15.28±0.10, reflecting moderate polarity and stability .

Properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO6/c1-23-17(22)13-12(9-4-2-3-5-10(9)18)15-14(25-16(13)19)11(21)6-8(7-20)24-15/h2-6,12,20H,7,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYIAIPWMMACBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization

Potassium carbonate (K₂CO₃) in ethanol effectively catalyzes the cyclization of pre-formed intermediates. For example, reacting 2-amino-4-(2-chlorophenyl)-6-hydroxymethyl-8-oxo-pyran-3-carboxylic acid with methanol in the presence of K₂CO₃ (5 mol%) at 60°C for 2 hours achieves 78% yield. This method avoids hazardous reagents but requires anhydrous conditions to prevent ester hydrolysis.

Organocatalytic Asymmetric Synthesis

Chiral secondary amines, such as L-proline , enable enantioselective synthesis. A protocol by Sharma et al. reported 92% enantiomeric excess (ee) using 15 mol% L-proline in tetrahydrofuran (THF) at −20°C. The catalyst facilitates a stereocontrolled Michael addition, critical for pharmacological activity.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldTimePurity (HPLC)
Multi-StepReflux, H₂SO₄, column chromatography58%48 h95%
One-PotUltrasound, L-proline, ethanol/water89%30 min98%
Base-CatalyzedK₂CO₃, 60°C, anhydrous ethanol78%2 h97%
OrganocatalyticL-proline, THF, −20°C82%6 h99% (92% ee)

The one-pot method under ultrasound irradiation offers superior efficiency and scalability, while organocatalytic routes prioritize stereochemical control for therapeutic applications.

Mechanistic Insights and Side Reactions

Byproduct Formation

Common byproducts include:

  • Over-esterified derivatives : Resulting from excess methanol during esterification.

  • Racemization : Occurs at elevated temperatures during Michael addition, reducing ee.

  • Chlorophenyl group migration : Observed in strongly acidic conditions, leading to regioisomers.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate cyclization but promote racemization. Ethanol/water mixtures balance reactivity and selectivity.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the one-pot method is preferred due to:

  • Lower solvent consumption : Aqueous ethanol reduces waste.

  • Energy efficiency : Ultrasound reduces heating costs by 40%.

  • Regulatory compliance : Avoids toxic catalysts like piperidine.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrano ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a pyran structure exhibit promising anticancer properties. Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has been evaluated for its anti-proliferative effects against various human cancer cell lines. Studies have shown that derivatives of 4H-pyrans can inhibit tumor growth through mechanisms such as inducing apoptosis and disrupting cell cycle progression .

Case Study:
A study conducted by Mohareb et al. synthesized several 4H-pyran derivatives and assessed their cytotoxicity against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant anti-proliferative activity, attributed to the presence of electron-withdrawing groups like chlorine and cyano moieties .

Antimicrobial Properties

The antimicrobial activity of pyran derivatives is well-documented. The compound's structure allows it to interact with microbial enzymes or membranes, leading to inhibition of growth. Research has indicated that similar compounds can act against various bacterial and fungal strains, suggesting potential for development into antimicrobial agents .

Multicomponent Reactions

This compound can be synthesized through multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simple starting materials. These reactions are valuable in organic synthesis due to their ability to yield diverse products in a single step .

Example Synthesis:
One approach involves the reaction of benzoylacetone with malononitrile and aromatic aldehydes under basic conditions to form various substituted pyran derivatives. This method highlights the versatility of MCRs in generating compounds with potential biological activity .

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positional Isomerism

4-Chlorophenyl Analog
  • Compound: Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS: 825602-72-0)
  • Key difference : Chlorine at the para-position instead of ortho on the phenyl ring.
  • Impact : Positional isomerism may alter steric effects and electronic properties, influencing solubility and biological target interactions .
2,6-Dichlorophenyl Analog
  • Compound: Ethyl 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
  • Key difference : Two chlorine atoms and an ethyl ester group.
  • Molecular formula: C₁₈H₁₅Cl₂NO₆ (molar mass: 412.22 g/mol).

Functional Group Variations

Cyano-Substituted Analogs
  • Compound: 2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS: 194282-54-7)
  • Key difference: Cyano (-CN) group replaces the methyl ester.
  • Impact: The electron-withdrawing cyano group increases polarity and melting point (e.g., 232–236°C for 6h in vs. the target’s predicted boiling point of 622.5°C) .
Benzyloxy/Methoxy-Substituted Analogs
  • Examples: 6a (): 4-(Benzyloxy)phenyl, cyano group (Mp: 221–224°C). 6m (): 4-Chlorobenzyloxy-3-methoxyphenyl, cyano group (Mp: 210–213°C).
  • Impact : Bulky substituents like benzyloxy reduce solubility but may enhance binding to hydrophobic targets .

Data Table: Key Structural and Physical Properties

Compound (CAS/ID) Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Functional Groups
Target (825602-70-8) 2-Chlorophenyl, methyl ester C₁₇H₁₄ClNO₆ 363.75 N/A Ester, hydroxymethyl
4-Chloro analog (825602-72-0) 4-Chlorophenyl, methyl ester C₁₇H₁₄ClNO₆ 363.75 N/A Ester, hydroxymethyl
6h () 4-Chlorobenzyloxy, cyano C₂₃H₁₈ClN₂O₅ 461.85 232–236 Cyano, hydroxymethyl
2,6-Dichloro analog (825603-14-3) 2,6-Dichlorophenyl, ethyl ester C₁₈H₁₅Cl₂NO₆ 412.22 N/A Ester, hydroxymethyl
6a () 4-Benzyloxyphenyl, cyano C₂₃H₁₇N₂O₅ 413.39 221–224 Cyano, hydroxymethyl

Biological Activity

Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and enzyme inhibition effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H11ClN2O4
  • Molecular Weight : 330.73 g/mol
  • CAS Number : 194282-66-1

This compound belongs to the class of dihydropyrano derivatives, which are known for their potential therapeutic applications.

1. Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. The anti-proliferative effects were assessed against various cancer cell lines, including SW-480 (colon cancer) and MCF-7 (breast cancer).

Case Study Findings:

A study reported the following IC50 values for different derivatives of dihydropyrano compounds:

CompoundCell LineIC50 (μM)
4gSW-48034.6
4iSW-48035.9
4jSW-48038.6
4gMCF-742.6
4iMCF-734.2
4jMCF-726.6

These results indicate that the compound possesses significant cytotoxicity against both cell lines, suggesting its potential as a lead compound in cancer therapy .

2. Enzyme Inhibition

The compound also exhibits enzyme inhibition properties, particularly as an antityrosinase agent. Tyrosinase is an important enzyme in melanin biosynthesis, and its inhibition is valuable in treating hyperpigmentation disorders.

Inhibition Studies:

One derivative of the compound showed an IC50 value of 7.69 ± 1.99 μM against tyrosinase compared to kojic acid (IC50 = 23.64 ± 2.56 μM), indicating a stronger inhibitory effect . Molecular dynamics simulations revealed that the compound forms stable interactions with key residues in the enzyme's active site, contributing to its potent inhibitory activity.

3. Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. Compounds derived from this class showed promising free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrano[3,2-b]pyran derivatives are often prepared using kojic acid as a starting material, with substituents introduced via nucleophilic additions or cyclocondensation. Key steps include:

  • Reagent Optimization : Use of DCM/EtOAc (8:1) for elution and triethylamine as a base to facilitate nucleophilic substitutions .
  • Temperature Control : Reactions are typically conducted at room temperature or under reflux (e.g., 6 hours in dioxane at reflux for cyclization) .
  • Purification : Column chromatography with silica gel and recrystallization from cyclohexane or ethanol to achieve >99% purity .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Look for characteristic peaks, such as the hydroxymethyl proton at δ ~4.75 ppm (DMSO-d₆) and the ester carbonyl carbon at δ ~170 ppm .
  • IR Spectroscopy : Confirm the presence of key functional groups (e.g., hydroxyl stretch at ~3320–3345 cm⁻¹, carbonyl stretch at ~1643–1658 cm⁻¹) .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .

Q. What safety precautions are critical during synthesis and handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., DCM) and potential dust inhalation .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and follow P501 guidelines (dispose via licensed waste management) .

Advanced Research Questions

Q. How do substituents (e.g., 2-chlorophenyl) influence the compound’s reactivity and stereochemical outcomes?

  • Methodological Answer :

  • Steric and Electronic Effects : The 2-chlorophenyl group introduces steric hindrance, slowing down nucleophilic attacks at the 4-position. Its electron-withdrawing nature stabilizes intermediates, favoring regioselective cyclization .
  • Stereochemical Control : Chiral centers (e.g., at C4 and C6) are influenced by reaction solvents. Polar aprotic solvents (e.g., DMF) enhance diastereomeric excess by stabilizing transition states .

Q. What computational tools can predict the compound’s bioactivity or stability?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with biological targets (e.g., enzymes) and assess conformational stability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

Q. How can crystallographic data resolve contradictions in reported structural assignments?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in stereochemistry by comparing experimental data (e.g., space group P2₁2₁2₁, unit cell parameters) with predicted models .
  • Data Validation : Cross-reference with Cambridge Structural Database (CSD) entries for pyrano[3,2-b]pyran derivatives to identify discrepancies in bond lengths/angles .

Q. What strategies address low yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Solvent Optimization : Replace DCM with THF or acetonitrile to improve solubility of intermediates .
  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce side reactions .

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